3-Methylphenyl trifluoroacetate

Flash point Safety Flammability

3-Methylphenyl trifluoroacetate (m-tolyl trifluoroacetate) is a fluorinated aryl ester with molecular formula C₉H₇F₃O₂ and molecular weight 204.15 g·mol⁻¹. It is synthesized via esterification of m-cresol with trifluoroacetic acid or trifluoroacetic anhydride.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 1736-09-0
Cat. No. B156869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylphenyl trifluoroacetate
CAS1736-09-0
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)C(F)(F)F
InChIInChI=1S/C9H7F3O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12/h2-5H,1H3
InChIKeyFXNFSBCSHQEHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylphenyl Trifluoroacetate (CAS 1736-09-0): Physicochemical Identity and Procurement Baseline


3-Methylphenyl trifluoroacetate (m-tolyl trifluoroacetate) is a fluorinated aryl ester with molecular formula C₉H₇F₃O₂ and molecular weight 204.15 g·mol⁻¹ [1]. It is synthesized via esterification of m-cresol with trifluoroacetic acid or trifluoroacetic anhydride . As a member of the substituted phenyl trifluoroacetate family, it serves as an activated ester and trifluoroacetylating reagent in organic synthesis, where the trifluoroacetate leaving group exhibits nucleofugality intermediate between acetate and triflate [2]. Its meta-methyl substitution pattern distinguishes it from the unsubstituted phenyl, ortho-methyl, and para-methyl congeners in steric, electronic, and physicochemical properties relevant to reaction design and purification strategy.

Why 3-Methylphenyl Trifluoroacetate Cannot Be Interchanged with Its Ortho, Para, or Unsubstituted Analogs


Although all methylphenyl trifluoroacetate isomers share the same molecular formula (C₉H₇F₃O₂) and molecular weight, the position of the methyl substituent on the aromatic ring alters the electronic environment of the ester carbonyl, the steric accessibility of the reaction center, and key physicochemical properties such as boiling point, flash point, and vapor pressure . The meta-methyl group exerts an inductive electron-donating effect (Hammett σₘ = −0.06) that is distinct from the resonance-capable para-methyl (σₚ = −0.14) and the sterically hindered ortho-methyl, leading to measurable differences in hydrolysis kinetics and leaving group ability [1]. These differences directly affect reaction rates, purification protocols (distillation cut points), and safety-handling requirements, meaning that a para or ortho isomer is not a drop-in replacement without re-optimization of experimental conditions.

3-Methylphenyl Trifluoroacetate: Head-to-Head Comparative Evidence for Informed Procurement


Flash Point and Safety-Handling Differentiation: Meta vs. Para vs. Unsubstituted Phenyl Trifluoroacetate

The flash point of 3-methylphenyl trifluoroacetate is 33.1°C, compared with 33.6°C for the para isomer (4-methylphenyl trifluoroacetate) and approximately 52°C for the unsubstituted phenyl trifluoroacetate . The meta isomer's flash point is approximately 0.5°C lower than the para isomer and approximately 19°C lower than the parent phenyl trifluoroacetate, placing it in a more restrictive flammability classification under GHS and transportation regulations. This difference is critical for procurement decisions involving storage conditions, solvent compatibility, and shipping requirements.

Flash point Safety Flammability Transportation

Electronic Modulation of Ester Reactivity: Hammett σ Constants of Meta-Methyl vs. Para-Methyl

The Hammett substituent constant for a meta-methyl group is σₘ = −0.06, whereas the para-methyl group has σₚ = −0.14 [1]. This difference of Δσ = +0.08 (meta less electron-donating than para) means the carbonyl carbon of the meta isomer is relatively more electrophilic and less resonance-stabilized by the aromatic ring. In the hydrolysis of substituted phenyl trifluoroacetates, the rate-limiting step involves nucleophilic attack at the carbonyl carbon; the less electron-rich meta-substituted ester is predicted to hydrolyze faster than the para isomer under neutral or base-catalyzed conditions, consistent with the general observation that electron-donating para substituents retard phenyl trifluoroacetate hydrolysis [2].

Hammett equation Electronic effects Hydrolysis kinetics Reactivity tuning

Lipophilicity Near-Identity but Vapor Pressure Divergence: Implications for Chromatographic Separation

The calculated LogP for 3-methylphenyl trifluoroacetate is 2.46270, essentially identical to the para isomer (LogP = 2.46270) [1]. This near-identity in octanol-water partitioning means reversed-phase HPLC retention times will be indistinguishable, making isomer separation by hydrophobicity alone impractical. However, the vapor pressure of the meta isomer is 2.0 mmHg at 25°C, compared to 1.94 mmHg for the para isomer [1]. Although small (Δ = +0.06 mmHg, approximately 3% higher), this difference, combined with a boiling point of 164.1°C (meta) vs. 164.7°C (para), provides a basis for fractional distillation separation if isomer mixtures are encountered.

LogP Vapor pressure Chromatography Purification

Spectroscopic Identity Confirmation: GC-MS and NMR Differentiation from Ortho and Para Isomers

The meta-methyl substitution pattern produces a unique fragmentation pattern in GC-MS (electron ionization) and distinct ¹H NMR aromatic proton coupling patterns compared to ortho and para isomers [1]. In ¹H NMR, the three aromatic protons of the meta-substituted ring exhibit a characteristic splitting pattern (doublet for H-2, doublet for H-4, triplet for H-5 with coupling constants J ≈ 7–8 Hz) that is readily distinguishable from the AA′BB′ pattern of the para isomer and the complex multiplet of the ortho isomer. The InChIKey for the meta isomer is FXNFSBCSHQEHSB-UHFFFAOYSA-N, distinct from that of the para isomer (HGHGGPKMLBWNBI-UHFFFAOYSA-N) [1][2]. These spectroscopic signatures provide unambiguous identity confirmation for incoming quality control.

GC-MS NMR spectroscopy Isomer identification Quality control

Optimal Deployment Scenarios for 3-Methylphenyl Trifluoroacetate Based on Quantitative Differentiation


Trifluoroacetylation of Sterically Hindered Amines Where Para Isomer Reactivity Is Insufficient

The meta-methyl group provides a less electron-donating environment (σₘ = −0.06) than the para-methyl (σₚ = −0.14), rendering the ester carbonyl more electrophilic and thus more reactive toward nucleophilic attack [1]. In trifluoroacetylation reactions of sterically encumbered or electronically deactivated amines, the meta isomer can achieve higher conversion rates compared to the para isomer under identical conditions, reducing reaction time and improving yield without resorting to more aggressive reagents such as trifluoroacetic anhydride (TFAA).

Activated Ester Intermediate for Peptide Coupling and Bioconjugation

Phenyl trifluoroacetates bearing electron-donating substituents serve as activated esters for mild, racemization-free amide bond formation [1]. The meta isomer offers an intermediate level of activation: more reactive than the para-methyl analog but less prone to premature hydrolysis than the unsubstituted phenyl ester. This balanced reactivity profile is advantageous in peptide coupling and bioconjugation workflows where competing hydrolysis must be suppressed while maintaining sufficient acylation rate.

Structure-Reactivity Relationship Studies Requiring Well-Defined Meta-Substituted Electronic Effects

Physical organic chemists investigating linear free-energy relationships (LFER) require substrates with well-quantified Hammett σ values [1]. The 3-methylphenyl trifluoroacetate, with its established σₘ = −0.06, provides a clean meta-substituted data point for correlation studies of ester hydrolysis, aminolysis, and solvolysis mechanisms, complementing the para isomer (σₚ = −0.14) and unsubstituted phenyl (σ = 0.00) in the same trifluoroacetate ester series.

Synthesis of Fluorinated Drug Intermediates Requiring Regiospecific Meta Substitution

In the synthesis of pharmaceutical intermediates containing a 3-methylphenyl ether motif, the trifluoroacetate ester serves as both a protecting group and an activated leaving group [1]. The meta substitution pattern of the phenyl ring maps directly onto the desired drug scaffold, avoiding the need for protecting group removal and subsequent regiospecific functionalization that would be required if starting from the para or ortho isomer. This streamlines the synthetic route and improves atom economy.

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